molecular formula C17H21NO B1242691 Tomoxetine CAS No. 63940-51-2

Tomoxetine

Cat. No.: B1242691
CAS No.: 63940-51-2
M. Wt: 255.35 g/mol
InChI Key: VHGCDTVCOLNTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tomoxetine, also known as Athis compound, is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). It is marketed under the brand name Strattera. Unlike traditional stimulant medications for ADHD, this compound is a non-stimulant, making it a unique option for patients who may not respond well to stimulants or have contraindications for their use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tomoxetine can be synthesized through several methods. One common synthetic route involves the reaction of N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene in the presence of a base. This reaction forms this compound as the primary product . Another method involves heating alkali and N-methyl-3-hydroxy-3-phenylpropylamine to form a mixture, followed by the addition of 2-fluorotoluene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Primary Metabolic Pathways

Atomoxetine undergoes extensive hepatic metabolism through multiple cytochrome P450 (CYP) enzymes, resulting in several pharmacologically active and inactive metabolites:

MetaboliteEnzyme InvolvementPharmacological ActivityPlasma Concentration Relative to Parent Drug
4-Hydroxyathis compoundCYP2D6 (primary), othersEquipotent NET inhibition1% (EMs), 0.1% (PMs)
N-Desmethylathis compoundCYP2C19, CYP2B6, othersWeak activity (Ki = 92 nM @ NET)5% (EMs), 45% (PMs)
2-Hydroxymethylathis compoundCYP2B6Not characterizedMinor metabolite
Aldehyde derivativesCYP2C8, CYP2B6Potential reactive intermediatesTrace amounts

Oxidation Reactions

  • CYP2D6-mediated hydroxylation : Forms 4-hydroxyathis compound, the major active metabolite. Catalytic efficiency varies by CYP2D6 phenotype (extensive vs. poor metabolizers) .

  • CYP2C19-mediated N-demethylation : Produces N-desmethylathis compound, contributing to prolonged effects in CYP2D6 poor metabolizers .

  • CYP3A4/2B6-mediated aldehyde formation : Generates reactive aldehydes via oxidative deamination, implicated in rare hepatotoxicity .

Secondary Reactions

  • Glucuronidation : 4-hydroxyathis compound undergoes rapid glucuronidation via UGT enzymes, enhancing water solubility for renal excretion .

  • Cyclization : Forms benzofuran derivatives (M14, M15) in CYP2D6-rich systems, observed in both in vitro and in vivo models .

Pharmacodynamic Interactions

Athis compound exhibits selective binding to neurotransmitter transporters and receptors:

TargetAthis compound (Ki, nM)4-Hydroxyathis compound (Ki, nM)N-Desmethylathis compound (Ki, nM)
Norepinephrine Transporter5392
Serotonin Transporter7743ND
μ-Opioid Receptor>1,000422 (antagonist)ND
κ-Opioid Receptor>1,00095 (partial agonist)ND
NMDA Receptor0.66 - 3,470*NDND

*Rat cortical neurons; use-dependent open-channel block .

Species-Specific Metabolism

  • Mice : Exhibit unique N-hydroxylation pathways absent in humans, forming hydroxylamine derivatives .

  • Rats : Demonstrate preferential prefrontal cortex dopamine modulation due to regional differences in transporter expression .

Analytical Chemistry Interactions

  • Ion-pair complex formation : Utilized in resonance Rayleigh scattering (RRS) assays with dyes like Califa Pink B for quantification. Reaction involves protonation of athis compound's secondary amine followed by complexation (ΔMW: 256.16 → 1,090.82 g/mol) .

  • UHPLC-Q Exactive MS profiling : Identifies 30+ urinary metabolites, including cyclized and glucuronidated forms .

Genetic Polymorphism Impact

  • CYP2D6 poor metabolizers : Experience 10-fold higher athis compound exposure and prolonged half-life (20 hrs vs. 5.3 hrs in EMs) .

  • CYP2C19 ultrarapid metabolizers : Show increased N-desmethylathis compound production, potentially altering efficacy .

Scientific Research Applications

Treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)

Atomoxetine was approved for ADHD treatment in children and adults, offering a non-stimulant alternative to traditional medications like amphetamines. Its mechanism involves increasing norepinephrine levels in the brain, which is crucial for attention and impulse control.

Efficacy and Safety

  • A long-term study demonstrated that athis compound maintained an acceptable safety profile over one year in adults with ADHD, showing substantial treatment responses during both open-label and double-blind phases .
  • Research indicates that athis compound is particularly beneficial for patients who do not respond well to stimulant medications, providing effective symptom relief without the associated risks of addiction .

Chronic Pain Management

Recent case studies have explored athis compound's role in managing chronic pain, particularly when comorbid with conditions like post-traumatic stress disorder (PTSD).

Case Study Insights

  • A notable case involved a 56-year-old woman with chronic pain and PTSD who experienced significant improvements in her symptoms after being treated with athis compound. The treatment led to enhanced quality of life, reduced anxiety, and restored emotional responses .
  • Over a prolonged treatment period, the patient showed progressive improvements in pain-related scales and was able to return to work after years of disability. However, she also experienced side effects such as nausea and weight loss, necessitating dosage adjustments throughout her treatment .

Neuroprotection and Cognitive Enhancement

Emerging research suggests that athis compound may have neuroprotective effects due to its impact on oxidative stress and mitochondrial function.

Mechanistic Studies

  • One study indicated that athis compound treatment increased reactive oxygen species (ROS) production in neuron-like cells at higher concentrations, leading to cell death. However, co-treatment with antioxidants like ascorbic acid mitigated these effects .
  • Athis compound has also been shown to influence synaptic plasticity by modulating NMDA receptor activity and enhancing GABA receptor subunit expression, which are critical for learning and memory processes .

Table 1: Summary of Athis compound Clinical Studies

Study ReferencePopulationDurationKey Findings
Upadhyaya et al. Adults with ADHD1 yearAcceptable safety profile; significant symptom reduction
Case Report Patient with chronic pain & PTSD4 yearsImproved quality of life; significant pain reduction; side effects noted
Mechanistic Study Neuron-like cells7 daysIncreased ROS at high doses; antioxidant co-treatment protective

Comparison with Similar Compounds

Similar Compounds

    Methylphenidate: A stimulant medication commonly used to treat ADHD. Unlike Tomoxetine, it primarily increases dopamine levels in the brain.

    Dextroamphetamine: Another stimulant used for ADHD, which also increases dopamine and norepinephrine levels.

    Guanfacine: A non-stimulant medication that acts on alpha-2 adrenergic receptors, used for ADHD treatment.

Uniqueness of this compound

This compound is unique among ADHD medications due to its non-stimulant nature and selective inhibition of norepinephrine reuptake. This makes it a valuable option for patients who may not tolerate stimulant medications or have contraindications for their use .

Biological Activity

Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), is primarily used for the treatment of attention-deficit/hyperactivity disorder (ADHD) in children, adolescents, and adults. This compound has garnered significant attention due to its unique pharmacological profile and its effects on various biological systems. This article delves into the biological activity of athis compound, highlighting its pharmacokinetics, therapeutic effects, adverse events, and case studies that illustrate its clinical applications.

Pharmacokinetics

Athis compound's pharmacokinetics are notably influenced by genetic polymorphisms in the cytochrome P450 2D6 enzyme (CYP2D6), which is responsible for its metabolism. The variability in CYP2D6 activity can lead to significant differences in drug exposure among individuals:

  • Metabolism : Athis compound is metabolized primarily by CYP2D6, with a major metabolite being 4-hydroxyathis compound. This metabolite exhibits equipotent norepinephrine transporter inhibition but circulates at much lower concentrations compared to athis compound itself .
  • Absorption and Distribution : After oral administration, athis compound reaches peak plasma concentrations (T_max) within approximately 1 hour for extensive metabolizers (EMs) and about 2.5 hours for poor metabolizers (PMs). The bioavailability of athis compound is high, with minimal differences noted between capsule and solution formulations .

Table 1: Pharmacokinetic Parameters of Athis compound

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)
T_max (hours)~1.0~2.5
BioavailabilityHighHigh
Major Metabolite4-Hydroxyathis compound4-Hydroxyathis compound

Therapeutic Effects

Athis compound has been shown to effectively manage symptoms of ADHD. Clinical trials indicate that it improves attention and reduces impulsivity:

  • Efficacy : A double-blind study involving 171 children and adolescents demonstrated that athis compound significantly outperformed placebo in reducing ADHD symptoms, with a treatment effect size of 0.71 .
  • Long-term Outcomes : Sustained effects were observed late in the day, indicating prolonged therapeutic benefits .

Adverse Events

While athis compound is generally well-tolerated, it is associated with some adverse events:

  • Common Side Effects : These include decreased appetite, fatigue, upset stomach, and dizziness. Most adverse events reported were mild to moderate in severity and resolved within a few weeks .
  • Case Study : A notable case involved an 8-year-old girl who developed a maculopapular rash after starting athis compound. This reaction was attributed directly to the medication, leading to its discontinuation .

Table 2: Reported Adverse Events Associated with Athis compound

Adverse EventFrequency (%)
Decreased appetite12.5
Fatigue21.9
Upset stomach14.1
Dizziness0.0

Case Studies

Recent case studies have expanded the understanding of athis compound's potential beyond ADHD:

  • Chronic Pain Management : A study reported significant improvements in chronic pain and PTSD symptoms in a patient diagnosed with comorbid ADHD after switching from methylphenidate to athis compound. The patient experienced enhanced quality of life and emotional stability over several months of treatment .

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing clinical trials evaluating Tomoxetine’s efficacy in pediatric ADHD?

  • Answer : Use randomized, double-blind, placebo-controlled designs with ascending dose titration (e.g., 0.5–1.8 mg/kg/day over 10 weeks) to assess safety and efficacy . Primary endpoints should include validated scales like the ADHD Rating Scale-IV-Parent Version (ADHDRS-IV-P) and Clinical Global Impression-ADHD-Improvement (CGI-ADHD-I). Secondary measures like the Conners’ Parent Rating Scale-Revised: Short Form (CPRS-R:S) can capture behavioral nuances. Ensure inclusion criteria specify ADHD subtypes and comorbidities to control confounding variables .

Q. How is this compound’s mechanism of action investigated in preclinical studies?

  • Answer : Preclinical models (e.g., Sprague-Dawley rats) assess this compound’s selective inhibition of the norepinephrine transporter (NET) via microdialysis to measure extracellular norepinephrine and dopamine levels in the prefrontal cortex. Fos protein expression can quantify neuronal activation. Dose-response studies (0.1–5 mg/kg, i.p.) evaluate behavioral outcomes (e.g., hyperactivity) and metabolic effects (e.g., brown adipose tissue activity via 18F-FDG PET) .

Q. What statistical methods are used to analyze longitudinal efficacy data in this compound trials?

  • Answer : Repeated-measures ANOVA is standard for analyzing symptom severity changes across visits (e.g., ADHDRS-IV-P scores). Last-observation-carried-forward (LOCF) imputation addresses missing data from dropouts. Sensitivity analyses (e.g., per-protocol vs. intent-to-treat) ensure robustness. For example, in a 10-week trial, LOCF maintained statistical significance despite a 20% attrition rate .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across ADHD subtypes?

  • Answer : Subgroup analyses stratified by ADHD subtype (e.g., inattentive vs. combined) and comorbidities (e.g., oppositional defiant disorder) can identify differential responses. Meta-regression (e.g., using data from Hornbuckle et al. 2013 and Wang et al. 2007) may reveal moderators like age or baseline severity. For instance, non-responders in open-label trials often lacked comorbid diagnoses, suggesting subtype-specific mechanisms .

Q. What translational models bridge this compound’s neurochemical effects to clinical outcomes?

  • Answer : Combine PET imaging (e.g., 18F-FDG uptake in brown adipose tissue to quantify noradrenergic activity) with behavioral assays in rodent models. Pharmacological challenges (e.g., β3-adrenoceptor blockade with propranolol) isolate this compound’s NET-specific effects. Translational biomarkers (e.g., plasma norepinephrine metabolites) can correlate preclinical findings with clinical CGI-ADHD-I scores .

Q. What mixed-methods approaches optimize dose titration while minimizing adverse effects?

  • Answer : Adaptive trial designs (e.g., Bayesian response-adaptive randomization) allow real-time dose adjustments based on efficacy/tolerability data. Qualitative interviews with caregivers can contextualize quantitative CPRS-R:S scores. For example, transient appetite suppression (reported in 30% of subjects) may require nutritional monitoring alongside weight stability analyses .

Q. Data Analysis & Reporting

Q. How should researchers address heterogeneity in meta-analyses of this compound’s long-term safety?

  • Answer : Stratify by study duration (e.g., <6 months vs. ≥1 year) and population (e.g., pediatric vs. adult). Use I² statistics to quantify heterogeneity; values >50% warrant random-effects models. Sensitivity analyses excluding open-label trials reduce bias. For example, a meta-analysis found seizure risk was not elevated in controlled trials (RR = 1.1, 95% CI 0.8–1.5) despite signals in observational studies .

Q. What protocols ensure reproducibility in this compound’s preclinical neurochemical assays?

  • Answer : Standardize dosing intervals (e.g., 30-minute pre-treatment before behavioral tests) and environmental conditions (e.g., ambient temperature for PET imaging). Report raw data for norepinephrine/dopamine levels and Fos expression in supplementary materials. Cross-validate findings with knockout rodent models lacking NET expression .

Q. Tables for Key Findings

Study Design Key Outcome Reference
10-week open-label trial (n=10)70% response rate (≥25% ADHDRS-IV-P reduction); CGI-ADHD-I improved (p<0.01)
PET imaging in rats18F-FDG uptake in BAT increased 15-fold (0.1 mg/kg this compound; p<0.001)
Meta-analysis (n=2,500)No elevated seizure risk vs. stimulants (OR = 1.05, 95% CI 0.9–1.2)

Properties

IUPAC Name

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCDTVCOLNTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861048
Record name N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63940-51-2
Record name N-Methyl-γ-(2-methylphenoxy)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63940-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.219.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

reacting an alkoxide of N-methyl-3-phenyl-3-hydroxypropylamine with 2-fluorotoluene in 1,3-dimethyl-2-imidazolidinone to give N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine;
[Compound]
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.